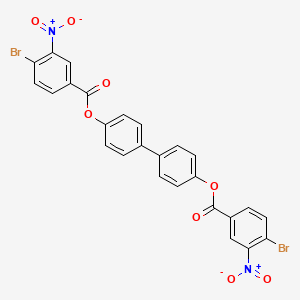
Biphenyl-4,4'-diyl bis(4-bromo-3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is a complex organic compound that features both bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the esterification of 4-bromo-3-nitrobenzoic acid with 4-hydroxybiphenyl, followed by further bromination and nitration reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide for nucleophilic substitution.
Major Products Formed:
Reduction of nitro groups: Formation of amino derivatives.
Substitution of bromine atoms: Formation of various substituted biphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form new materials .
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups.
- Investigated for its biological activity and interactions with biomolecules .
Industry:
- Utilized in the production of advanced materials, including polymers and resins.
- Explored for its use in electronic materials due to its structural properties .
Mechanism of Action
The mechanism of action of 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE involves its interaction with various molecular targets. The nitro and bromine groups can participate in redox reactions, influencing the compound’s reactivity. The biphenyl structure allows for π-π interactions, which can affect its binding to other molecules .
Comparison with Similar Compounds
- 4-Bromo-3-nitrobenzonitrile
- 4-Bromo-4’-hydroxybiphenyl
- 1-Bromo-4-nitrobenzene
- 4-Bromobiphenyl
Uniqueness: 4’-(4-BROMO-3-NITROBENZOYLOXY)-[1,1’-BIPHENYL]-4-YL 4-BROMO-3-NITROBENZOATE is unique due to the presence of both bromine and nitro groups on a biphenyl scaffold.
Properties
Molecular Formula |
C26H14Br2N2O8 |
|---|---|
Molecular Weight |
642.2 g/mol |
IUPAC Name |
[4-[4-(4-bromo-3-nitrobenzoyl)oxyphenyl]phenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C26H14Br2N2O8/c27-21-11-5-17(13-23(21)29(33)34)25(31)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-26(32)18-6-12-22(28)24(14-18)30(35)36/h1-14H |
InChI Key |
NFZMPXZXWZUVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-])OC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















